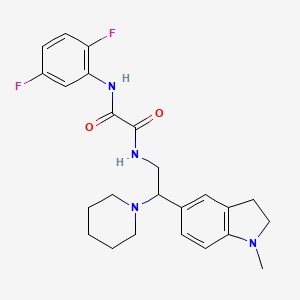

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2N4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-20-14-18(25)6-7-19(20)26/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLKPSPTBPHKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 416.473 g/mol. The presence of the difluorophenyl and indolin moieties contributes to its unique pharmacological properties.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in various organisms. This inhibition can lead to reduced proliferation of cancer cells.

- Receptor Modulation : It is believed to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Biological Activity Data

Research studies have quantified the biological activity of this compound through various assays. Below is a summary table of its biological activities:

Case Studies

Several studies have explored the therapeutic potential of this compound in various contexts:

- Cancer Treatment : A study demonstrated that this compound significantly reduced the growth of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .

- Neurological Disorders : Another investigation focused on the compound's effects on neuroprotective pathways. The results indicated that it could mitigate oxidative stress in neuronal cells, providing a basis for further research into its use in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in infectious disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s design shares features with several pharmacologically active molecules, particularly those containing difluorophenyl , piperidine , or indoline groups. Below is a comparative analysis based on structural analogs and their reported activities:

Key Observations

Fluorinated Aromatic Systems :

- The 2,5-difluorophenyl group in the target compound is structurally analogous to fluorinated motifs in Risperidone impurities (e.g., Imp. A/B), which influence pharmacokinetics and receptor binding in antipsychotics .

- Unlike 5-FU , a fluorinated antimetabolite with systemic toxicity , the target compound’s fluorinated moiety may enhance blood-brain barrier penetration without direct DNA disruption.

Piperidine and Indoline Motifs :

- The piperidine group is a common feature in CNS drugs (e.g., Risperidone) due to its ability to modulate dopamine/serotonin receptors. The indoline moiety may confer selectivity for specific kinase or GPCR targets.

- In contrast, tolyfluanid/dichlofluanid use piperidine-like sulfonamide groups for pesticidal activity, highlighting divergent applications of similar scaffolds .

Oxalamide Core: The oxalamide bridge is less common in pharmaceuticals but is seen in protease inhibitors or kinase modulators.

Hypothetical Advantages and Limitations

- Advantages: The combination of fluorinated and heterocyclic groups may improve target specificity compared to non-fluorinated analogs (e.g., indoline derivatives without piperidine). Reduced toxicity relative to 5-FU-like antimetabolites due to lack of DNA incorporation mechanisms .

- Limitations: No solubility or stability data are available; piperidine/indoline systems may pose metabolic challenges (e.g., CYP450 interactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.